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Compound of Interest

Compound Name: Olomoucine-d3

Cat. No.: B13847166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of

Olomoucine-d3 with a range of protein kinases. Olomoucine is a first-generation purine-based

inhibitor of cyclin-dependent kinases (CDKs), acting as an ATP-competitive inhibitor.[1][2][3]

The deuterated form, Olomoucine-d3, is functionally equivalent to Olomoucine in its biological

activity. This guide summarizes quantitative data on its inhibitory activity, details relevant

experimental protocols, and provides visualizations of key signaling pathways.

Data Presentation: Kinase Inhibition Profile
The following tables summarize the half-maximal inhibitory concentration (IC50) values of

Olomoucine and its more potent derivative, Olomoucine II, against a panel of protein kinases.

This data provides insight into the selectivity of Olomoucine-d3.

Table 1: Inhibitory Activity of Olomoucine against Various Kinases
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Kinase Target IC50 (µM)

CDK1/cyclin B (CDC2) 7[2][3]

CDK2/cyclin A 7

CDK2/cyclin E 7

CDK5/p35 3

ERK1 (p44 MAPK) 25

Table 2: Inhibitory Activity of Olomoucine II against a Broader Kinase Panel

Olomoucine II is a second-generation derivative of Olomoucine with generally greater potency.

Its selectivity profile is informative for understanding the broader target family of this class of

inhibitors.

Kinase Target IC50 (µM)

CDK1/cyclin B 7.6

CDK2/cyclin E 0.1

CDK4/cyclin D1 19.8

CDK7/cyclin H 0.45

CDK9/cyclin T1 0.06

Olomoucine II was found to be highly selective against a panel of 10 other kinases, with IC50

values greater than 100 µM.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway affected by Olomoucine and a

general workflow for determining kinase inhibitor potency.
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Caption: Olomoucine-d3 inhibits key CDK/cyclin complexes, leading to cell cycle arrest.
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Start: Prepare Reagents

Prepare serial dilutions of Olomoucine-d3 Prepare kinase, substrate, and ATP solutions

Add reagents to microplate

Incubate at room temperature

Measure kinase activity (e.g., luminescence)

Analyze data and calculate IC50

End: Determine Potency
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Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Experimental Protocols
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The following is a representative protocol for an in vitro kinase inhibition assay to determine the

IC50 value of Olomoucine-d3. This protocol is based on a luminescence-based assay that

measures ATP consumption.

Objective: To determine the concentration of Olomoucine-d3 required to inhibit 50% of the

activity of a specific kinase.

Materials:

Olomoucine-d3 stock solution (in DMSO)

Recombinant kinase

Kinase-specific substrate

ATP

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

White, opaque 384-well microplates

Multichannel pipettes

Plate reader with luminescence detection capabilities

Procedure:

Compound Preparation:

Prepare a serial dilution of Olomoucine-d3 in DMSO. A typical starting concentration is 1

mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.

Include a DMSO-only control (vehicle control).

Kinase Reaction Setup:

Add kinase assay buffer to all wells of a 384-well plate.
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Transfer a small volume (e.g., 1 µL) of the diluted Olomoucine-d3 or DMSO to the

appropriate wells.

Add the recombinant kinase to each well, except for the no-enzyme control wells.

Add the kinase-specific substrate to all wells.

Initiation of Kinase Reaction:

Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

The final ATP concentration should be at or near the Km for the specific kinase.

Mix the plate gently.

Incubation:

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The

incubation time should be within the linear range of the assay.

Detection of Kinase Activity:

Following the kinase reaction, add the ADP-Glo™ Reagent to all wells to stop the kinase

reaction and deplete the remaining ATP.

Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate for another 30-60 minutes at room temperature.

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader.

The luminescent signal is proportional to the amount of ADP produced and thus to the

kinase activity.
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Calculate the percentage of kinase inhibition for each Olomoucine-d3 concentration

relative to the DMSO control.

Plot the percentage of inhibition against the logarithm of the Olomoucine-d3
concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value using

appropriate software (e.g., GraphPad Prism).

Off-Target Effects and Broader Biological Activity
Beyond its primary CDK targets, Olomoucine has been shown to affect other signaling

pathways. It can reduce the phosphorylation of p38, c-Jun N-terminal kinase (JNK), and IKK,

suggesting a potential role in modulating inflammatory responses through the NF-κB pathway.

This broader activity should be considered when interpreting experimental results using

Olomoucine-d3 as a specific CDK inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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